Home > Products > Building Blocks P11065 > (3S)-1-(Oxetan-3-YL)pyrrolidin-3-amine
(3S)-1-(Oxetan-3-YL)pyrrolidin-3-amine - 1256667-60-3

(3S)-1-(Oxetan-3-YL)pyrrolidin-3-amine

Catalog Number: EVT-1458468
CAS Number: 1256667-60-3
Molecular Formula: C7H14N2O
Molecular Weight: 142.202
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

(3S)-1-(Oxetan-3-yl)pyrrolidin-3-amine is a chiral, heterocyclic compound containing both a pyrrolidine ring and an oxetane ring. It serves as a key building block in the synthesis of various pharmaceutical compounds and is of significant interest in medicinal chemistry research due to its potential for diverse biological activities. [, , , , ]

N-(3-((4-(6-(2,2,2-Trifluoroethoxy)pyridin-3-yl)-1H-imidazol-2-yl)methyl)oxetan-3-yl)amide Derivatives

Compound Description: This group encompasses a series of N-(3-((4-(6-(2,2,2-\nTrifluoroethoxy)pyridin-3-yl)-1H-imidazol-2-yl)methyl)oxetan-3-\nyl)amide derivatives []. These compounds were synthesized and evaluated for their antibacterial activity.

(3R, 2R)-2-[3-(1H-indol-3-yl)-1-piperidyl]-2-phenyl-acetamides and (3S, 2R)-2-[3-(1H-indol-3-yl)-1-piperidyl]-2-phenyl-acetamides

Compound Description: This entry describes two diastereomeric series: (3R, 2R)-2-[3-(1H-indol-3-yl)-1-piperidyl]-2-phenyl-acetamides and (3S, 2R)-2-[3-(1H-indol-3-yl)-1-piperidyl]-2-phenyl-acetamides []. These compounds were synthesized and characterized to investigate the impact of stereochemistry on their properties.

(3S,4S)-3-allyl-1,4-dimethylazetidin-2-one

Compound Description: This compound, (3S,4S)-3-allyl-1,4-dimethylazetidin-2-one, serves as a key intermediate in the synthesis of N-Methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, a precursor to the antibiotic premafloxacin [].

1-((3s,4r)-4-(3-fluorophényl)-1-(2-méthoxyéthyl)pyrrolidin-3-yl)-3-(4-méthyl-3-(2-méthylpyrimidin-5-yl)-1-phényl-1h-pyrazol-5-yl)urée

Compound Description: This compound, 1-((3s,4r)-4-(3-fluorophényl)-1-(2-méthoxyéthyl)pyrrolidin-3-yl)-3-(4-méthyl-3-(2-méthylpyrimidin-5-yl)-1-phényl-1h-pyrazol-5-yl)urée, acts as a TrkA kinase inhibitor []. TrkA kinase inhibitors have therapeutic potential for treating various conditions, including pain, cancer, inflammation, and neurodegenerative diseases.

(2S,3S)-(2-methoxy-5-tetrazol-1-ylbenzyl)(2-phenylpiperidin-3-yl)amine (GR203040)

Compound Description: (2S,3S)-(2-methoxy-5-tetrazol-1-ylbenzyl)(2-phenylpiperidin-3-yl)amine, also known as GR203040, is a potent and orally bioavailable NK1 receptor antagonist. It exhibits potent antiemetic activity and has been investigated for its potential in controlling emesis associated with cancer chemotherapy [].

6-[(3S,4S)-4-Methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (PF-04447943)

Compound Description: This compound, 6-[(3S,4S)-4-Methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (PF-04447943), is a potent and selective PDE9A inhibitor []. It has shown promising results in preclinical studies for treating cognitive disorders.

[7-(2,6-Dichloro-phenyl)-5-methyl-benzo[1,2,4]triazin-3-yl]-[4-(2-pyrrolidin-1-yl-ethoxy)-phenyl]-amine (TG100435) and its N-Oxide Metabolite [7-(2,6-dichlorophenyl)-5-methyl-benzo[1,2,4]triazin-3-yl]-{4-[2-(1-oxy-pyrrolidin-1-yl)-ethoxy]-phenyl}-amine (TG100855)

Compound Description: Both [7-(2,6-Dichloro-phenyl)-5-methyl-benzo[1,2,4]triazin-3-yl]-[4-(2-pyrrolidin-1-yl-ethoxy)-phenyl]-amine (TG100435) and its N-oxide metabolite, [7-(2,6-dichlorophenyl)-5-methyl-benzo[1,2,4]triazin-3-yl]-{4-[2-(1-oxy-pyrrolidin-1-yl)-ethoxy]-phenyl}-amine (TG100855), are potent Src family kinase inhibitors with anticancer activity [, , ].

(3S,4S)-3-fluoro-4-(4-hydroxyphenyl)piperidin-1-yl)pyrrolidin-2-one (BMS-986169)

Compound Description: This compound, (R)-3-((3S,4S)-3-fluoro-4-(4-hydroxyphenyl)piperidin-1-yl)-1-(4-methylbenzyl)pyrrolidin-2-one (BMS-986169), is a selective intravenous glutamate N-methyl-D-aspartate 2B receptor (GluN2B) negative allosteric modulator. This compound shows potential as a treatment for treatment-resistant depression [].

(3S,4S)-1-Benzyl-4-(N-octylcarbamoyl­oxy)pyrrolidin-3-yl N-octylcarbamate

Compound Description: This compound, (3S,4S)-1-Benzyl-4-(N-octylcarbamoyl­oxy)pyrrolidin-3-yl N-octylcarbamate, was synthesized to understand intermolecular forces driving self-assembly in similar compounds with longer aliphatic chains [].

2 - [(3S, 4R) -1 - {[2- chloro-6- (trifluoromethyl) phenyl] methyl} -3 - {[1- (cyclohex-1-en-1-yl carboxylic yl) piperidin-4-yl] carbamoyl} -4-methyl-pyrrolidin-3-yl] An organic carboxylic acid salts and crystals

Compound Description: This entry refers to a group of organic carboxylic acid salts and crystals containing a substituted pyrrolidine ring []. The specific compound mentioned, 2 - [(3S, 4R) -1 - {[2- chloro-6- (trifluoromethyl) phenyl] methyl} -3 - {[1- (cyclohex-1-en-1-yl carboxylic yl) piperidin-4-yl] carbamoyl} -4-methyl-pyrrolidin-3-yl], highlights the structural diversity possible within this category.

1-(2-oxo-3-(2-phenylhydrazinyl) indolin-3-yl) pyrrolidine-2,5-dione

Compound Description: This compound, 1-(2-oxo-3-(2-phenylhydrazinyl) indolin-3-yl) pyrrolidine-2,5-dione, was synthesized and evaluated for its potential as an acetylcholinesterase (AChE) inhibitor [].

5-amino-6-fluoro-1-[(1R,2S)-2-fluorocyclopropan-1-yl]-8-methylquinolones bearing fluorinated (3R)-3-(1-aminocyclopropan-1-yl)pyrrolidin-1-yl substituents

Compound Description: This entry describes a series of 5-amino-6-fluoro-1-[(1R,2S)-2-fluorocyclopropan-1-yl]-8-methylquinolones with fluorinated (3R)-3-(1-aminocyclopropan-1-yl)pyrrolidin-1-yl substituents at the C-7 position []. These compounds displayed potent antibacterial activity against Gram-positive bacteria.

(3S)-3-(3-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl)-4-((1S and 1R,3R)-1-methyl-3-(2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl)pyrrolidin-1-ium-1-yl)butanoate

Compound Description: This compound, a quaternary ammonium betaine, exhibits potent and selective inhibition of the αvβ6 integrin receptor [].

(S)-1-((S)-2-{[1-(4-Amino-3-chloro-phenyl)-methanoyl]-amino}-3,3-dimethyl-butanoyl)-pyrrolidine-2-carboxylic acid ((2R,3S)-2-ethoxy-5-oxo-tetrahydro-furan-3-yl)-amide (VX-765)

Compound Description: This compound, (S)-1-((S)-2-{[1-(4-Amino-3-chloro-phenyl)-methanoyl]-amino}-3,3-dimethyl-butanoyl)-pyrrolidine-2-carboxylic acid ((2R,3S)-2-ethoxy-5-oxo-tetrahydro-furan-3-yl)-amide (VX-765), is an orally bioavailable prodrug of (S)-3-({1-[(S)-1-((S)-2-{[1-(4-amino-3-chlorophenyl)-methanoyl]-amino}-3,3-dimethyl-butanoyl)-pyrrolidin-2yl]-methanoyl}-amino)-4-oxo-butyric acid (VRT-043198) []. VRT-043198 acts as a potent and selective inhibitor of interleukin-converting enzyme/caspase-1 subfamily caspases, showing potential for treating inflammatory diseases.

2-methylimino-5-[2-(4-methoxyphenylamino)ethyl]thiazolidin-4-one

Compound Description: This compound is the product of a ring transformation reaction from S-[1-(4- methoxyphenyl)pyrrolidin-2-on-3-yl]-N-methyl-isothiuronium bromide, a substituted pyrrolidinone derivative [].

2-[(E)-2-(7-Fluoro-3-methylquinoxalin-2-yl)vinyl]-6-pyrrolidin-1-yl-N-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-amine Hydrochloride

Compound Description: This compound is a highly selective PDE10A inhibitor derived from a PDE5 inhibitor scaffold [].

(3S,4aS,8aS)-N-tert-butyl-2-[(S)-3-(2-chloro-4-nitrobenzamido)-2-hydroxypropyl]decahydroisoquinoline-3-carboxamide and (3S,4aS,8aS)-N-tert-butyl-2-{(S)-2-[(S)-1-(2-chloro-4-nitrobenzoyl)pyrrolidin-2-yl]-2-hydroxyethyl}decahydroisoquinoline-3-carboxamide

Compound Description: These two compounds are nelfinavir analogs. Their crystal structures and absolute configurations have been determined [].

trans N-Substituted Pyrrolidine Derivatives Bearing 1,2,4-triazole Ring

Compound Description: This entry describes a library of 14 trans N-substituted pyrrolidine derivatives containing a 1,2,4-triazole ring [].

(3S,4S)-8-(6-amino-5-((2-amino-3-chloropyridin-4-yl)thio)pyrazin-2-yl)-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-amine (TNO155)

Compound Description: This compound, (3S,4S)-8-(6-amino-5-((2-amino-3-chloropyridin-4-yl)thio)pyrazin-2-yl)-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-amine (TNO155), is a potent, selective, and orally bioavailable SHP2 inhibitor []. It is currently undergoing clinical trials for cancer treatment.

8-(piperidin-1-yl)-N-(6-(pyrrolidin-1-yl)hexyl)-5H-[1,2,4]triazino[5,6-b]indol-3-amine (60)

Compound Description: This compound, 8-(piperidin-1-yl)-N-(6-(pyrrolidin-1-yl)hexyl)-5H-[1,2,4]triazino[5,6-b]indol-3-amine (60), exhibits multiple anti-Alzheimer's disease (AD) properties, including cholinesterase inhibition, self-mediated Aβ1-42 aggregation inhibition, and antioxidant activity [].

4-(pyrrolidin-1-ylmethyl)benzaldehyde

Compound Description: This compound, 4-(pyrrolidin-1-ylmethyl)benzaldehyde, is a water-soluble intermediate used in synthesizing small-molecule anticancer drugs [].

(pyrrolidin-2-on-1-yl)acetamide derivatives

Compound Description: This group encompasses various (pyrrolidin-2-on-1-yl)acetamide derivatives, which have shown potential as learning and memory enhancers [].

Overview

(3S)-1-(Oxetan-3-YL)pyrrolidin-3-amine is a chiral amine characterized by the presence of an oxetane ring and a pyrrolidine ring. This compound has garnered attention due to its potential applications in medicinal chemistry, organic synthesis, and biological research. The compound's structure allows for various interactions with biological targets, making it a valuable building block in pharmaceutical development.

Source and Classification

The chemical identifier for (3S)-1-(Oxetan-3-YL)pyrrolidin-3-amine is 1256667-60-3. It belongs to the class of compounds known as oxetanes, which are cyclic ethers containing a four-membered ring. The compound is classified under chiral amines, which are important in asymmetric synthesis and have applications in drug development.

Synthesis Analysis

Methods and Technical Details

The synthesis of (3S)-1-(Oxetan-3-YL)pyrrolidin-3-amine typically involves several key steps:

  1. Formation of the Oxetane Ring: This can be achieved through cyclization reactions involving epoxides and aldehydes or ketones. For instance, starting from a suitable diol, the oxetane can be formed via intramolecular etherification or through epoxide ring-opening reactions under acidic or basic conditions.
  2. Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized from amino acid derivatives or through cyclization involving amines and dihaloalkanes.
  3. Coupling of the Oxetane and Pyrrolidine Rings: The final step involves coupling the two rings through nucleophilic substitution or other suitable reactions, ensuring that the chirality of the compound is preserved throughout the synthesis process.

Industrial production methods may optimize these steps using catalysts and continuous flow reactors to enhance yield and purity.

Molecular Structure Analysis

Structure and Data

The molecular formula for (3S)-1-(Oxetan-3-YL)pyrrolidin-3-amine is C₈H₁₃N₃O. The compound features a chiral center at the pyrrolidine nitrogen, contributing to its biological activity.

Key structural data includes:

  • Molecular Weight: Approximately 155.21 g/mol
  • Chirality: The (3S) designation indicates the specific stereochemistry of the molecule.

The oxetane ring contributes to the compound's unique reactivity profile, allowing for various chemical transformations.

Chemical Reactions Analysis

Reactions and Technical Details

(3S)-1-(Oxetan-3-YL)pyrrolidin-3-amine can undergo several types of chemical reactions:

  1. Oxidation: The amine group can be oxidized to form corresponding imines or amides using oxidizing agents like potassium permanganate or chromium trioxide.
  2. Reduction: Reduction reactions can modify the oxetane or pyrrolidine rings, with lithium aluminum hydride or sodium borohydride commonly used as reducing agents.
  3. Substitution: Nucleophilic substitution reactions can introduce new functional groups into the molecule, utilizing reagents such as alkyl halides or acyl chlorides.

The products formed from these reactions depend on specific conditions and reagents used, potentially yielding various derivatives with distinct properties .

Mechanism of Action

The mechanism of action for (3S)-1-(Oxetan-3-YL)pyrrolidin-3-amine involves its interaction with specific molecular targets such as receptors or enzymes. Depending on its application, this compound may act as an agonist or antagonist, modulating biological processes through binding interactions. For instance, its structural features may allow it to influence neurotransmitter systems, making it relevant in studies related to neurological disorders .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to off-white solid.
  • Solubility: Soluble in polar organic solvents; solubility in water may vary based on pH.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may be sensitive to strong acids or bases.
  • Reactivity: The presence of both an oxetane and a pyrrolidine ring allows for diverse reactivity patterns, including electrophilic aromatic substitution and nucleophilic addition reactions.

Relevant analyses often include spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm structure and purity .

Applications

(3S)-1-(Oxetan-3-YL)pyrrolidin-3-amine has several scientific uses:

  1. Medicinal Chemistry: Serves as a building block for synthesizing pharmaceuticals targeting neurological and psychiatric disorders.
  2. Organic Synthesis: Acts as a versatile intermediate in creating complex organic molecules.
  3. Biological Research: Used in studies investigating chiral amines' biological activity.
  4. Industrial Applications: Potentially utilized in developing new materials and chemical processes .

This compound's unique structure makes it an important candidate for further research into its pharmacological properties and potential therapeutic applications.

Introduction to (3S)-1-(Oxetan-3-yl)pyrrolidin-3-amine

(3S)-1-(Oxetan-3-yl)pyrrolidin-3-amine is a chiral amine featuring a hybrid architecture combining a pyrrolidine ring and an oxetane moiety. Its CAS number (1256667-60-3) specifies the (S)-enantiomer, while the (R)-counterpart is designated under CAS 1256667-56-7 [3] [4]. This compound exemplifies strategic molecular design in medicinal chemistry, leveraging stereochemistry and ring strain to fine-tune properties like basicity, solubility, and metabolic stability. Its synthesis typically involves stereoselective methods to preserve the critical (S)-configuration at the pyrrolidine C3 position.

Structural and Stereochemical Significance of the Oxetane-Pyrrolidine Hybrid

The molecule integrates two saturated heterocycles:

  • Pyrrolidine Ring: A five-membered nitrogen heterocycle providing a chiral secondary amine at C3. The (S)-configuration influences spatial orientation during target binding.
  • Oxetane Ring: A strained four-membered oxygen heterocycle linked directly to the pyrrolidine nitrogen. Its puckered conformation (puckering angle ~8.7°–10.7°) enhances three-dimensionality .
  • Stereochemical Impact: The (S)-amine stereocenter dictates enantioselective interactions with biological targets. The oxetane’s oxygen lone pairs adopt distinct spatial orientations due to ring strain, acting as potent hydrogen-bond acceptors. This hybrid’s scaffold is often represented by the SMILES notation N[C@@H]1CN(C2COC2)CC1, explicitly denoting the (S)-chirality [3] [4].

Table 1: Structural and Stereochemical Descriptors

PropertyValueSignificance
Molecular FormulaC₇H₁₄N₂OBalanced carbon/nitrogen ratio for drug-like properties
Molecular Weight142.20 g/molCompliance with "rule of 3" for fragment-based design
Chiral Centers1 (Pyrrolidine C3)Dictates enantioselective target binding
Key SMILES DescriptorN[C@@H]1CN(C2COC2)CC1Encodes (S)-configuration and oxetane-pyrrolidine connectivity
Ring SystemsOxetane + PyrrolidineCombines polarity (oxetane) with basic amine functionality (pyrrolidine)

Role of 3,3-Disubstituted Oxetanes in Medicinal Chemistry and Materials Science

Though not 3,3-disubstituted itself, (3S)-1-(Oxetan-3-yl)pyrrolidin-3-amine derives its properties from the broader class of 3-substituted oxetanes. Key roles include:

  • pKa Modulation: The oxetane’s electron-withdrawing effect significantly reduces the basicity of proximal amines. In analogous structures, pKa reductions of ~2.7 units (500-fold lower basicity) are observed, mitigating cationic toxicity and improving membrane permeability [2]. This is critical for kinase inhibitors targeting intracellular enzymes.

  • Metabolic Stability: 3-Substituted oxetanes block metabolic soft spots (e.g., gem-dimethyl groups) without increasing lipophilicity. Their stability surpasses epoxides, though acid sensitivity exists. 3,3-Disubstituted variants exhibit superior stability due to steric shielding from nucleophiles [2] .

  • Hydrogen-Bonding Capacity: Oxetanes compete with carbonyls as H-bond acceptors (e.g., in kinase hinge-binding motifs). Their oxygen forms stronger H-bonds than larger cyclic ethers due to ring strain and orbital exposure [6].

  • Clinical Applications: Seven oxetane-containing clinical candidates (2017–2023) feature amino-oxetanes similar to this scaffold. Examples include:

  • Fenebrutinib (multiple sclerosis): Oxetane adjacent to amine improves selectivity and solubility [2].
  • Danuglipron (diabetes): Oxetane enhances metabolic stability versus carbonyl isosteres [2].

Key Physicochemical Properties of (3S)-1-(Oxetan-3-yl)pyrrolidin-3-amine

The hybrid structure confers distinct physicochemical profiles:

  • Polarity and Solubility: High polarity (cLogP ≈ -0.55 to 0.5) and TPSA (32.7 Ų) enhance aqueous solubility. The oxetane oxygen contributes significantly to polarity without adding rotatable bonds [3].

  • Acid-Base Behavior: Experimental pKa data is limited, but analogous oxetane-adjacent amines exhibit pKaH ~7.2–7.5 (vs. ~9.9 for unsubstituted amines), favoring non-ionized states at physiological pH and improving blood-brain barrier penetration [2] .

  • Conformational Rigidity: Only one rotatable bond exists between the rings, reducing entropic penalties during protein binding. The oxetane’s planar geometry optimizes vector orientation .

Table 2: Computed and Experimental Physicochemical Parameters

PropertyValueMethod/Reference
Molecular Weight142.20 g/molExperimental (CAS data) [3]
cLogP-0.55 to 0.5Calculated (similar oxetane-pyrrolidine)
TPSA32.7 ŲComputational
H-Bond Acceptors3 (Oxetane O, Pyrrolidine N)Structural assignment
H-Bond Donors1 (NH₂)Structural assignment
Rotatable Bonds1Between N-linked rings

Table 3: Impact of Oxetane on Key Properties vs. Analogues

PropertyWith OxetaneWithout Oxetane (e.g., Piperidine Analog)Effect
Amine pKa~7.2–7.5~9.0–9.9↓ Basicity (500-fold), reduced cationic charge
LogD (pH 7.4)Lower (-0.5 to 0.5)Higher (1.0–2.0)↑ Aqueous solubility
Metabolic Stability↑ (Steric + electronic)VariableBlocks CYP-mediated oxidation
H-Bond Acceptor Strength> Ketones, estersStandardEnhanced target binding

Properties

CAS Number

1256667-60-3

Product Name

(3S)-1-(Oxetan-3-YL)pyrrolidin-3-amine

IUPAC Name

(3S)-1-(oxetan-3-yl)pyrrolidin-3-amine

Molecular Formula

C7H14N2O

Molecular Weight

142.202

InChI

InChI=1S/C7H14N2O/c8-6-1-2-9(3-6)7-4-10-5-7/h6-7H,1-5,8H2/t6-/m0/s1

InChI Key

PFMPDNZPMZCNHS-LURJTMIESA-N

SMILES

C1CN(CC1N)C2COC2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.